2-(4-ブロモフェニル)-1,2,3,4-テトラヒドロイソキノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

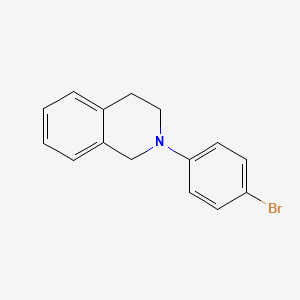

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the tetrahydroisoquinoline structure

科学的研究の応用

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

作用機序

Target of Action

Related compounds such as 4-bromophenylacetic acid have been shown to interact with various proteins and enzymes

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to specific proteins, thereby interfering with their normal function .

Biochemical Pathways

For instance, 4-Bromophenylacetic acid has been shown to be involved in the formation of hydrazone derivatives .

Pharmacokinetics

The physiochemical and pharmacokinetic properties of similar compounds have been studied .

Result of Action

Related compounds have been shown to have various biological activities, such as antimicrobial activity .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

生化学分析

Biochemical Properties

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase (AchE), an enzyme crucial for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to neurotoxic effects.

Cellular Effects

The effects of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline on cells are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the levels of reactive oxygen species (ROS) within cells, leading to oxidative stress . This oxidative stress can result in cellular damage, affecting various cellular components such as DNA, proteins, and lipids.

Molecular Mechanism

At the molecular level, 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . This inhibition can disrupt normal neurotransmission, resulting in altered neural function and potential neurotoxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that there is a critical dosage level beyond which adverse effects become pronounced.

Metabolic Pathways

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, potentially leading to alterations in cellular energy balance and function .

Transport and Distribution

Within cells and tissues, 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and tetrahydroisoquinoline.

Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with tetrahydroisoquinoline in the presence of a suitable catalyst, such as zinc chloride, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

Catalytic Hydrogenation: This method involves the hydrogenation of 4-bromobenzaldehyde in the presence of a catalyst such as palladium on carbon.

Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields.

化学反応の分析

Types of Reactions

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated form.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the substituent introduced.

類似化合物との比較

Similar Compounds

- 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

- 2-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications and enhancing its potential biological activities compared to its analogs.

生物活性

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial, anti-inflammatory, and neuroprotective properties, along with structure-activity relationships (SAR) and case studies.

Chemical Structure and Synthesis

The compound belongs to the tetrahydroisoquinoline family, which has garnered attention for its potential therapeutic effects. The synthesis of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions that allow for the incorporation of various substituents to enhance biological activity.

Antibacterial Activity

Research indicates that various tetrahydroisoquinoline derivatives exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : In a study involving derivatives similar to 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline, compounds showed MIC values against Bacillus subtilis ranging from 0.78 to 12.50 µg/mL. The most potent derivatives were comparable to standard antibiotics like penicillin .

Table 1: Antibacterial Activity of Tetrahydroisoquinoline Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)-THIQ | Bacillus subtilis | 0.78 | |

| Compound A | Pseudomonas aeruginosa | 12.50 | |

| Compound B | Escherichia coli | 12.50 |

Neuroprotective Activity

Tetrahydroisoquinolines have also been studied for their neuroprotective effects, particularly in models of Alzheimer's disease:

- Butyrylcholinesterase (BChE) Inhibition : Compounds derived from this scaffold have shown selective inhibition of BChE, with IC50 values as low as 2.68 µM. This inhibition is crucial for increasing acetylcholine levels in the brain and potentially alleviating cognitive decline associated with neurodegenerative diseases .

- Anti-Aβ Aggregation : In vitro studies demonstrated that certain derivatives inhibited amyloid-beta aggregation in a dose-dependent manner, which is significant for Alzheimer's treatment strategies .

Table 2: Neuroprotective Activity and Inhibition of Aβ Aggregation

| Compound | BChE IC50 (µM) | Aβ Aggregation Inhibition (%) at 10 µM | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)-THIQ | 2.68 | 45.5 | |

| Compound C | 6.9 | 44.2 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the tetrahydroisoquinoline ring significantly influence biological activity:

- Substituent Effects : The introduction of halogen atoms (e.g., bromine) at specific positions enhances antibacterial activity while maintaining low cytotoxicity levels .

- Optimal Substitution Patterns : Research suggests that para-substitution on the phenyl ring generally yields better activity compared to ortho or meta substitutions .

Case Studies

- Case Study on Antibacterial Efficacy : A series of synthesized THIQ derivatives were tested against various bacterial strains. The study concluded that modifications leading to increased lipophilicity enhanced membrane penetration and subsequent antibacterial efficacy .

- Neuroprotection in SH-SY5Y Cells : In a neuroprotective study using SH-SY5Y neuroblastoma cells exposed to Aβ toxicity, compounds derived from tetrahydroisoquinoline showed improved cell viability compared to controls, indicating their potential as therapeutic agents against neurodegeneration .

特性

IUPAC Name |

2-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGNJJRGLWENIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。